molecular formula C19H20F3N3O3 B2552283 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2380068-59-5

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2552283
CAS No.: 2380068-59-5
M. Wt: 395.382
InChI Key: XOEPQBTYCZLFKG-UHFFFAOYSA-N
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Description

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include cyclopropylamine, trifluoromethylpyridine, and various coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, piperidine-containing molecules, and trifluoromethyl-substituted pyridines. These compounds share some structural features with 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine but may differ in their specific properties and applications .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer specific reactivity and biological activity.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)14-4-1-7-23-17(14)27-11-12-3-2-8-25(10-12)18(26)15-9-16(28-24-15)13-5-6-13/h1,4,7,9,12-13H,2-3,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEPQBTYCZLFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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